1-(Chloromethyl)-5,6-dinitro-1h-indazole
CAS No.: 41852-21-5
Cat. No.: VC18758049
Molecular Formula: C8H5ClN4O4
Molecular Weight: 256.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41852-21-5 |
|---|---|
| Molecular Formula | C8H5ClN4O4 |
| Molecular Weight | 256.60 g/mol |
| IUPAC Name | 1-(chloromethyl)-5,6-dinitroindazole |
| Standard InChI | InChI=1S/C8H5ClN4O4/c9-4-11-6-2-8(13(16)17)7(12(14)15)1-5(6)3-10-11/h1-3H,4H2 |
| Standard InChI Key | AMDUWPBDNNEJSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CCl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-(Chloromethyl)-5,6-dinitro-1H-indazole belongs to the indazole class of heterocycles, characterized by a fused benzene and pyrazole ring system. The substitution pattern—chloromethyl at the 1-position and nitro groups at the 5- and 6-positions—imparts distinct electronic and steric properties. The IUPAC name, 1-(chloromethyl)-5,6-dinitroindazole, reflects this arrangement unambiguously.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 41852-21-5 |
| Molecular Formula | |
| Molecular Weight | 256.60 g/mol |
| Canonical SMILES | C1=C2C=NN(C2=CC(=C1N+[O-])N+[O-])CCl |
| InChI Key | AMDUWPBDNNEJSW-UHFFFAOYSA-N |
The chloromethyl group () introduces a reactive site for further functionalization, while the electron-withdrawing nitro groups () at the 5- and 6-positions enhance the compound’s potential as an energetic material or intermediate in electrophilic substitution reactions.
Spectroscopic and Computational Insights
Although experimental spectroscopic data for this specific compound are scarce, computational models and studies on analogous nitroindazoles provide predictive insights. For example, nuclear magnetic resonance (NMR) studies of 5-nitroindazole derivatives reveal deshielding effects on adjacent protons due to nitro group electronegativity, a phenomenon likely applicable to 1-(chloromethyl)-5,6-dinitro-1H-indazole . Density functional theory (DFT) calculations on similar systems suggest that the 1H-tautomer is energetically favored over the 2H-tautomer by approximately 15–20 kJ/mol, stabilizing the chloromethyl-substituted form .
Synthetic Pathways and Reactivity
Mechanistic Considerations
The reactivity of the chloromethyl group enables nucleophilic substitution, making the compound a candidate for further derivatization. For instance, reaction with amines could yield aminomethyl derivatives, while hydrolysis might produce hydroxymethyl analogs. The nitro groups, meanwhile, may participate in reduction reactions to form amines or undergo cyclization under thermal conditions to generate fused heterocycles.
Table 2: Comparative Reactivity of Nitroindazole Derivatives
Research Gaps and Future Directions
Unexplored Reactivity
The compound’s behavior under catalytic hydrogenation, photolysis, or high-pressure conditions remains unstudied. Computational modeling could predict reaction pathways, while experimental studies might reveal novel cycloaddition or rearrangement products.
Biological Screening
Despite its pharmaceutical potential, no antimicrobial or anticancer assays have been reported. High-throughput screening against target enzymes (e.g., cytochrome P450) could identify lead compounds for optimization.
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